1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide
Description
The compound 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide features a unique heterocyclic architecture combining an azetidine (4-membered saturated ring), a 5-methyl-1,2-oxazole moiety, and a 4-sulfamoylphenylmethyl group. Key structural attributes include:
- 1,2-Oxazole substituent: The 5-methyl group may influence lipophilicity and metabolic stability.
- 4-Sulfamoylphenylmethyl group: A sulfonamide pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase).
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-10-6-14(19-25-10)16(22)20-8-12(9-20)15(21)18-7-11-2-4-13(5-3-11)26(17,23)24/h2-6,12H,7-9H2,1H3,(H,18,21)(H2,17,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNSOYJRGJFEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The azetidine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the oxazole and azetidine moieties with the sulfamoylphenyl group under specific reaction conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of oxazole and sulfonamide are effective against various cancer cell lines.
Case Studies
-
In Vitro Studies :
- A study evaluating related compounds demonstrated significant antitumor activity against human tumor cells, with mean GI50 values indicating effective growth inhibition .
- The National Cancer Institute (NCI) protocols were employed to assess the efficacy of similar compounds against a panel of approximately sixty cancer cell lines, revealing substantial cytotoxicity .
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells and disruption of cellular proliferation pathways. This is particularly relevant for compounds containing sulfonamide moieties, which have been linked to enhanced apoptotic effects in various studies .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be evaluated to predict its behavior in biological systems.
Drug-Like Properties
Utilizing computational tools like SwissADME can provide insights into the drug-likeness of the compound, assessing parameters such as solubility and permeability which are essential for oral bioavailability .
Synthesis and Development
The synthesis of 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide can be achieved through multi-step organic reactions involving:
- Formation of the oxazole ring.
- Introduction of the sulfonamide group.
- Coupling reactions to form the azetidine backbone.
Each step should be optimized for yield and purity to ensure the final product's efficacy.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
Biological Activity
The compound 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising an azetidine ring, a sulfonamide moiety, and an oxazole carbonyl group. The molecular formula is , with a molecular weight of approximately 348.37 g/mol. Its structural components suggest potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing oxazole and sulfonamide functionalities exhibit significant anticancer properties. For instance, a related compound demonstrated potent activity against human neuroblastoma cells by inhibiting specific ceramidases involved in cancer progression . The mechanism often involves the modulation of sphingolipid metabolism, which is crucial in cell proliferation and apoptosis.
Table 1: Summary of Anticancer Studies on Related Compounds
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, the oxazole ring may interact with active sites of various enzymes involved in metabolic pathways. Preliminary data indicate that derivatives with similar structures can inhibit xanthine oxidase and other enzymes linked to oxidative stress .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : By binding to the active site of target enzymes, it may prevent substrate turnover.
- Modulation of Signaling Pathways : The compound could influence pathways related to cell survival and apoptosis through sphingolipid metabolism.
- Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, contributing to their anticancer effects .
Case Studies and Experimental Findings
Several experimental studies have highlighted the biological activity of compounds similar to 1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide :
- Cell Viability Assays : MTT assays conducted on various cancer cell lines (e.g., HeLa, SH-SY5Y) showed dose-dependent cytotoxicity, indicating that higher concentrations lead to increased cell death.
- In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor size and improved survival rates compared to control groups .
- Mechanistic Studies : Flow cytometry analyses revealed that treatment with these compounds leads to increased apoptosis in cancer cells, evidenced by Annexin V staining.
Q & A
Q. Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Glue docks the compound into protein databases (PDB), prioritizing targets like carbonic anhydrase (sulfamoyl group interaction) or kinase domains (oxazole’s π-stacking potential).
- Pharmacophore Mapping : Phase (Schrödinger) identifies critical features (e.g., hydrogen bond acceptors in the oxazole, sulfonamide’s polar interactions).
- MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns trajectories) .
Advanced: How should researchers resolve contradictions in observed vs. predicted bioactivity data?
Q. Methodological Answer :
- Hypothesis Testing : If in vitro activity contradicts docking predictions:
- Assay Validation : Confirm assay conditions (pH, ion concentration) match physiological ranges.
- Off-Target Screening : Use proteome microarrays to identify unintended interactions.
- SAR Analysis : Synthesize analogs (e.g., replacing sulfamoyl with carbamoyl) to isolate pharmacophore contributions.
- Data Triangulation : Cross-reference with similar oxazole-carboxamides (e.g., 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide) to identify substituent-driven trends .
Advanced: What strategies mitigate degradation during long-term stability studies?
Q. Methodological Answer :
- Forced Degradation : Expose to accelerated conditions (40°C/75% RH, UV light) to identify degradation pathways.
- Stabilizers : Add antioxidants (BHT) or chelating agents (EDTA) if metal-catalyzed hydrolysis is observed.
- Analytical Workflow : UPLC-PDA-MS monitors degradants; isolate major products (>0.1%) for structural elucidation via NMR .
Advanced: How does the electronic nature of the 5-methyloxazole moiety influence reactivity?
Q. Methodological Answer :
- Electron-Withdrawing Effect : The oxazole’s electronegative N and O atoms reduce electron density at the carbonyl, slowing nucleophilic attacks.
- DFT Calculations : HOMO/LUMO analysis (at B3LYP/6-31G* level) quantifies electrophilicity. Comparative studies with non-methylated oxazoles reveal steric and electronic impacts on reaction kinetics .
Basic: What spectroscopic signatures distinguish this compound from analogs?
Q. Methodological Answer :
- NMR :
- Azetidine protons appear as a triplet (δ 3.5–4.0 ppm, J = 6–8 Hz).
- Sulfamoyl group: Two singlets for NH (δ 6.8–7.2 ppm).
- IR : Strong absorbance at 1670 cm (amide C=O) and 1160 cm (S=O stretch).
- MS : Characteristic fragmentation includes loss of CO (28 Da) from the oxazole .
Advanced: What in silico tools model the compound’s pharmacokinetic properties?
Q. Methodological Answer :
- ADMET Prediction : SwissADME predicts logP (~2.1), permeability (Caco-2: >5 × 10 cm/s), and CYP450 inhibition.
- PBPK Modeling : GastroPlus simulates oral bioavailability, incorporating solubility (measured via shake-flask) and permeability (PAMPA).
- Metabolite Prediction : GLORYx identifies potential Phase I/II metabolites (e.g., sulfamoyl hydrolysis to sulfonic acid) .
Advanced: How to design SAR studies for optimizing target selectivity?
Q. Methodological Answer :
- Scaffold Modification : Introduce substituents at azetidine’s 3-position (e.g., methyl, fluorine) to alter steric bulk and polarity.
- Bioisosteric Replacement : Swap sulfamoyl with phosphonamide to assess hydrogen-bonding requirements.
- Activity Cliffs : Use Free-Wilson analysis to correlate substituent patterns (e.g., 5-methyl vs. 5-ethyl oxazole) with IC shifts in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
